Cas no 2227728-71-2 (5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)

5-Methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine is a chiral epoxide derivative featuring a benzodioxine core. Its stereospecific (2R)-oxirane moiety enhances reactivity in ring-opening reactions, making it a valuable intermediate in asymmetric synthesis. The methoxy and benzodioxine groups contribute to its stability and solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in pharmaceutical and agrochemical research, where its rigid structure and functional groups enable precise modifications for bioactive molecule development. Its high purity and defined stereochemistry ensure reproducibility in synthetic applications, underscoring its utility in advanced organic chemistry workflows.
5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine structure
2227728-71-2 structure
商品名:5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine
CAS番号:2227728-71-2
MF:C11H12O4
メガワット:208.210583686829
CID:6407055
PubChem ID:165674030

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質

名前と識別子

    • 5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine
    • 2227728-71-2
    • EN300-1775544
    • 5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
    • インチ: 1S/C11H12O4/c1-12-8-4-7(10-6-15-10)5-9-11(8)14-3-2-13-9/h4-5,10H,2-3,6H2,1H3/t10-/m0/s1
    • InChIKey: ZHNMHCIJWZWBQD-JTQLQIEISA-N
    • ほほえんだ: O1C[C@H]1C1C=C(C2=C(C=1)OCCO2)OC

計算された属性

  • せいみつぶんしりょう: 208.07355886g/mol
  • どういたいしつりょう: 208.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 40.2Ų

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775544-0.5g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
0.5g
$1482.0 2023-09-20
Enamine
EN300-1775544-5.0g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
5g
$4475.0 2023-06-03
Enamine
EN300-1775544-10g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
10g
$6635.0 2023-09-20
Enamine
EN300-1775544-0.05g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
0.05g
$1296.0 2023-09-20
Enamine
EN300-1775544-2.5g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
2.5g
$3025.0 2023-09-20
Enamine
EN300-1775544-0.25g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
0.25g
$1420.0 2023-09-20
Enamine
EN300-1775544-1.0g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
1g
$1543.0 2023-06-03
Enamine
EN300-1775544-10.0g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
10g
$6635.0 2023-06-03
Enamine
EN300-1775544-5g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
5g
$4475.0 2023-09-20
Enamine
EN300-1775544-1g
5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
2227728-71-2
1g
$1543.0 2023-09-20

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 関連文献

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxineに関する追加情報

5-Methoxy-7-(2R)-Oxiran-2-Yl-2,3-Dihydro-1,4-Benzodioxine: A Comprehensive Overview

The compound with CAS No. 2227728-71-2, known as 5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxines, which are characterized by their unique bicyclic structure consisting of a benzene ring fused with a dioxane ring. The presence of the methoxy group at the 5-position and the (R)-oxirane substituent at the 7-position introduces intriguing stereochemical and electronic properties that make this compound a subject of interest for both academic and industrial research.

The synthesis of 5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine involves a multi-step process that typically begins with the preparation of the benzodioxine core. This is often achieved through a nucleophilic aromatic substitution reaction or a Diels-Alder reaction, depending on the starting materials. The introduction of the methoxy group and the oxirane substituent requires precise control over reaction conditions to ensure high stereoselectivity and yield. Recent advancements in asymmetric catalysis have enabled researchers to achieve excellent enantioselectivity in the formation of the (R)-configured oxirane moiety, which is critical for biological applications.

One of the most fascinating aspects of this compound is its potential application in drug discovery. The benzodioxine framework is known to exhibit diverse bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects. The presence of the methoxy group enhances the compound's solubility and stability, while the oxirane ring introduces a reactive site that can be exploited for covalent interactions with biological targets. Recent studies have demonstrated that 5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. This makes it a promising candidate for further preclinical development.

In addition to its pharmacological applications, this compound has also been explored for its potential use in materials science. The rigid bicyclic structure of benzodioxines makes them ideal candidates for constructing advanced materials with tailored mechanical and electronic properties. Researchers have investigated the incorporation of 5-methoxy-7-(2R)-oxiran-2-yl-substituted benzodioxines into polymer networks to enhance their thermal stability and mechanical strength. These findings highlight the versatility of this compound across multiple disciplines.

The stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity. The (R)-configuration at the oxirane carbon ensures proper molecular recognition and binding affinity with target proteins. Recent computational studies have provided insights into the molecular interactions responsible for this selectivity, paving the way for rational drug design strategies. Furthermore, the use of chiral resolution techniques has enabled researchers to isolate enantiomerically pure samples of this compound, which are essential for studying its stereochemical effects in vivo.

The study of 5-methoxy-substituted benzodioxines has also led to advancements in understanding their photochemical properties. The conjugated system within the benzodioxine framework allows for efficient energy transfer processes, making these compounds suitable for applications in optoelectronics and photovoltaics. Recent experiments have demonstrated that derivatives of this compound can act as sensitizers in dye-sensitized solar cells (DSSCs), enhancing their overall efficiency by improving light absorption and charge separation.

In conclusion, CAS No. 2227728-based compounds like 5-methoxy- (R)-oxiran-yli dihydrobenzodioxines represent a fascinating class of molecules with wide-ranging applications across chemistry and biology. Their unique structural features and versatile reactivity continue to inspire innovative research directions, from drug discovery to materials science. As our understanding of these compounds deepens through cutting-edge research methodologies, their potential to contribute to advancements in science and technology remains immense.

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